Enhanced Pyrolysis Reactivity: 3,4-Dimethylhexane vs. Linear n-Octane
Direct comparative pyrolysis experiments in a jet-stirred reactor (JSR) at 800-1200 K and 1 atm demonstrate that the presence of methyl side chains in 3,4-dimethylhexane significantly enhances its pyrolysis reactivity compared to the linear reference compound, n-octane [1].
| Evidence Dimension | Pyrolysis Reactivity |
|---|---|
| Target Compound Data | Enhanced reactivity |
| Comparator Or Baseline | n-Octane (linear C8H18) |
| Quantified Difference | Qualitative assessment: 3,4-dimethylhexane exhibits a 'significant' enhancement in reactivity due to methyl side chains. |
| Conditions | Jet-stirred reactor (JSR), 800-1200 K, 1 atm pressure. |
Why This Matters
This confirms that 3,4-dimethylhexane is not an inert diluent but an active, branched component whose unique decomposition kinetics are crucial for accurately modeling fuel performance and cannot be substituted by n-octane.
- [1] Experimental and kinetic modelling studies of 3,4-dimethylhexane pyrolysis: Effect of methyl side chain positions on dimethylhexane pyrolysis. Journal of Analytical and Applied Pyrolysis, 2025. View Source
